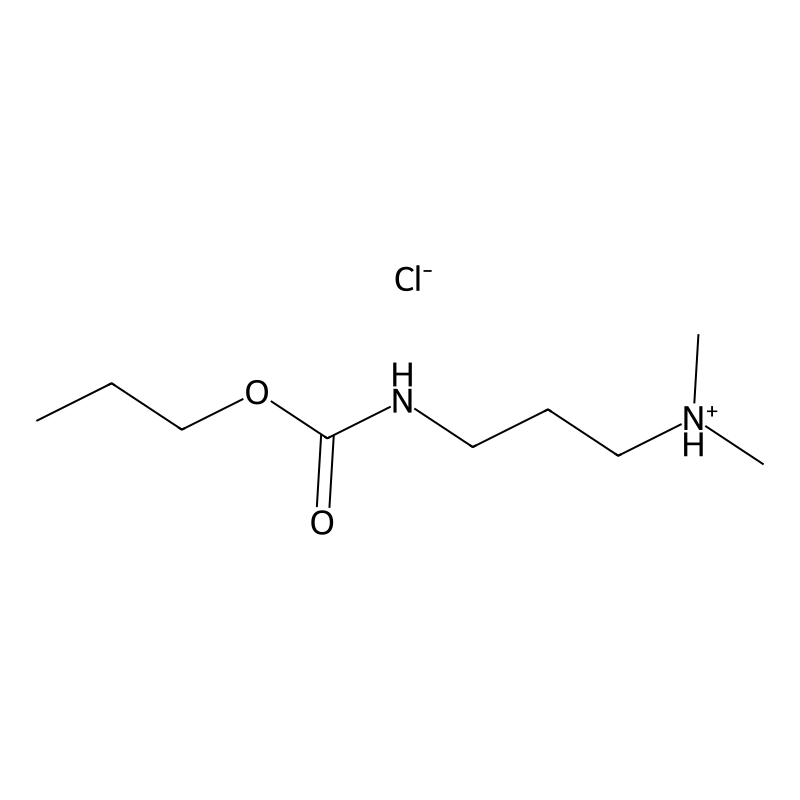

Propamocarb hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fungicidal Mode of Action

Research efforts aim to understand the precise way propamocarb hydrochloride inhibits fungal growth. Studies suggest it disrupts cellular membrane function in oomycetes, leading to leakage of essential cellular components and ultimately cell death [].

Environmental Fate and Degradation

Understanding the environmental fate of propamocarb hydrochloride is crucial for assessing its potential impact on ecosystems. Research investigates its degradation pathways in soil and water, identifying metabolites formed and their potential environmental impact [].

Development of Resistance

The emergence of fungal resistance to propamocarb hydrochloride is a growing concern. Research aims to identify the mechanisms of resistance development and explore strategies to mitigate this issue, such as developing alternative fungicides with different modes of action [].

Propamocarb hydrochloride is a systemic fungicide primarily used to control diseases caused by oomycetes, particularly Pythium and Phytophthora species. It is effective in treating soil, root, and leaf diseases and is typically applied through watering or spraying. The compound is characterized by its ability to penetrate plant tissues, allowing for effective distribution throughout the plant .

Chemically, propamocarb hydrochloride is classified as a carbamate, with the molecular formula . It has low general toxicity, with studies indicating minimal teratogenic and neurotoxic effects on mammals, and it is not classified as a carcinogen or mutagen .

Propamocarb hydrochloride acts by inhibiting the synthesis of RNA in oomycete fungi. It specifically targets an enzyme called RNA polymerase I, which is essential for the production of ribosomal RNA, a key component of the protein synthesis machinery in cells []. By inhibiting RNA polymerase I, propamocarb disrupts the growth and reproduction of oomycete fungi, ultimately leading to their death.

Propamocarb hydrochloride undergoes various metabolic reactions in both plants and animals. In rats, the metabolism involves aliphatic oxidation of the propyl chain, N-oxidation of the tertiary amine, and N-dealkylation. Key metabolites identified include 2-hydroxy propamocarb and propamocarb oxazolidin-2-one .

In terms of chemical stability, propamocarb hydrochloride is stable under normal conditions but can degrade through microbial-mediated metabolism in soil. It shows limited hydrolytic potential but is stable to photodegradation in aqueous solutions .

The primary biological activity of propamocarb hydrochloride lies in its fungicidal properties against oomycetes. It disrupts the growth and reproduction of these pathogens by inhibiting their cellular functions. The compound has demonstrated effectiveness in preventing damping-off disease in various crops .

Studies have shown that propamocarb is absorbed by plants and rapidly metabolized into non-toxic compounds, which are then incorporated into plant metabolism . This rapid degradation minimizes ecological risks associated with its use.

The synthesis of propamocarb hydrochloride typically involves several steps:

- Formation of Carbamate: The starting materials are reacted to form a carbamate structure.

- Hydrochlorination: The resulting compound is treated with hydrochloric acid to yield propamocarb hydrochloride.

- Purification: The final product undergoes purification processes to remove any unreacted materials or by-products.

While specific synthetic routes can vary, they generally follow these foundational steps to ensure the production of high-purity propamocarb hydrochloride .

Propamocarb hydrochloride is primarily used in agriculture as a fungicide for:

- Control of soil-borne diseases

- Treatment of root rot

- Prevention of leaf diseases caused by oomycetes

It is formulated as a soluble concentrate for application via bare-root dips, drenching, or foliar spraying . Additionally, due to its low toxicity profile, it is favored for use in both commercial and residential horticulture.

Several compounds exhibit similar fungicidal properties to propamocarb hydrochloride. Below is a comparison highlighting their unique characteristics:

| Compound Name | Chemical Formula | Mode of Action | Unique Features |

|---|---|---|---|

| Carbendazim | C9H9N3O3 | Inhibits fungal cell division | Broad-spectrum activity against fungi |

| Mefenoxam | C15H18N2O3 | Inhibits RNA synthesis | Systemic activity with high mobility |

| Azoxystrobin | C22H23N3O5 | Inhibits mitochondrial respiration | Broad-spectrum fungicide with protective effects |

Propamocarb hydrochloride stands out due to its specific action against oomycetes and its rapid degradation in plants, which reduces environmental impact compared to some of its counterparts .

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 43 of 46 companies with hazard statement code(s):;

H317 (93.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant